Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate
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Overview
Description
ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with the molecular formula C13H9N3O3S This compound is characterized by a pyrimidine ring substituted with a cyano group, a phenyl group, and a thioester linkage to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the condensation of ethyl cyanoacetate with thiourea and an aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The cyano and thioester groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
2-Mercapto-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A structurally related compound with similar functional groups.
Uniqueness
ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its combination of a pyrimidine ring, cyano group, phenyl group, and thioester linkage. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound in research and industrial applications.
Biological Activity
Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate is a pyrimidine derivative that exhibits significant biological activity, making it of interest in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H13N3O3S and a molecular weight of 315.3 g/mol. Its structure includes a pyrimidine ring with various substituents, which contribute to its reactivity and biological activities. The thioacetate moiety enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures, including this compound, exhibit antimicrobial properties . Preliminary studies suggest that this compound may inhibit specific metabolic enzymes, potentially making it effective against various pathogens.
Anticancer Properties
Pyrimidine derivatives are known for their anticancer activities . This compound may possess similar effects due to its structural features. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, indicating a promising avenue for further research into its anticancer potential .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also exhibit anti-inflammatory activity . Pyrimidine derivatives are frequently explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Understanding the mechanism of action of this compound is crucial for its therapeutic application. Preliminary studies indicate potential interactions with specific enzymes and receptors involved in metabolic pathways. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these interactions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
5-Fluorouracil | Pyrimidine derivative | Anticancer agent used in chemotherapy |
Thiamine (Vitamin B1) | Pyrimidine ring with thiazole | Essential vitamin for carbohydrate metabolism |
2-Amino-4-(4-methylphenyl)-pyrimidine | Substituted pyrimidine | Potential anti-inflammatory properties |
This compound stands out due to its specific substitution pattern and thioester functionality, which may enhance its reactivity and biological activity compared to these other compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrimidine derivatives:
- Antiviral Activity : A study demonstrated that certain pyrimidine derivatives exhibited significant antiviral effects against various strains of viruses, suggesting a potential application for this compound in antiviral therapies .
- Toxicity Studies : Safety assessments conducted on similar compounds have shown favorable profiles with minimal toxicity at therapeutic doses, indicating that this compound may also be safe for clinical use .
- Inhibition Studies : Research has indicated that related compounds can inhibit key enzymes involved in cancer progression, highlighting the need for further investigation into the enzyme inhibition capabilities of this compound .
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
ethyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-12(19)9-22-15-17-13(10-6-4-3-5-7-10)11(8-16)14(20)18-15/h3-7H,2,9H2,1H3,(H,17,18,20) |
InChI Key |
XXDPYJIHUCJSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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